4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5/c1-16-22-19(25-8-2-3-9-25)14-20(23-16)26-12-10-24(11-13-26)15-17-4-6-18(21)7-5-17/h4-7,14H,2-3,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEMXEGVQPBYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that belongs to the class of piperazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in treating neurological disorders, cancer, and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{19}H_{24}F N_{5}
- Molecular Weight : 343.43 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that piperazine-based compounds often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
| Study | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Study 1 | Staphylococcus aureus | Moderate Inhibition |
| Study 2 | Escherichia coli | Strong Inhibition |
| Study 3 | Pseudomonas aeruginosa | Weak Inhibition |
These findings suggest that the compound may be effective against certain bacterial strains, though further research is necessary to quantify its efficacy and mechanism of action.
Anticancer Activity
The potential anticancer properties of piperazine derivatives have also been a focus of research. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Case Studies :
- In vitro studies demonstrated that the compound significantly reduced viability in various cancer cell lines, including breast and colon cancer cells.
- IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating moderate potency compared to established chemotherapeutics.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly as potential treatments for anxiety and depression.
- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain.
- Animal Studies : Behavioral studies in rodent models have shown that administration of the compound leads to anxiolytic effects comparable to those observed with standard SSRIs.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Binding : It exhibits affinity for various neurotransmitter receptors, including dopamine and serotonin receptors, which may mediate its psychoactive effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
Example: 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (ECHEMI, 2022)
| Feature | Target Compound | Thieno[2,3-d]pyrimidine Derivative |
|---|---|---|
| Core Structure | Pyrimidine | Thienopyrimidine (fused thiophene-pyrimidine) |
| Position 4 | 4-Fluorobenzyl-piperazine | 3,4-Dichlorophenyl-piperazine |
| Position 5 | - | 4-Fluorophenyl |
| Position 6 | Pyrrolidine | Methyl |
| Key Differences | Pyrimidine core may favor metabolic stability | Thienopyrimidine core enhances π-stacking interactions |
| Potential Activity | Likely CNS-targeted (fluorinated aromatic) | Broader receptor affinity (dichlorophenyl) |
Dopamine D4 Receptor Antagonists
Examples : S 18126 and L 745,870 (Millan et al., 1998)
| Feature | Target Compound | S 18126 | L 745,870 |
|---|---|---|---|
| Core Structure | Pyrimidine | Benzoindane | Pyrrolo[2,3-b]pyridine |
| Piperazine Sub. | 4-Fluorobenzyl | 2,3-Dihydrobenzo[1,4]dioxin-6-yl | 4-Chlorophenyl |
| Receptor Affinity | Not reported (inferred from structure) | hD4: Ki = 2.4 nM; >100-fold selectivity | hD4: Ki = 2.5 nM; >1000-fold selectivity |
| Key Differences | Pyrimidine core may reduce D2/D3 off-target | Bulky benzoindane limits CNS penetration | Chlorophenyl enhances metabolic stability |
Sulfonyl-Piperazine Derivatives
Example: 6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine (EP 2 402 347 A1, 2012)
| Feature | Target Compound | Sulfonyl-Piperazine Derivative |
|---|---|---|
| Position 4 | 4-Fluorobenzyl-piperazine | Methanesulfonyl-piperazine |
| Position 6 | Pyrrolidine | Morpholine |
| Key Differences | Fluorobenzyl enhances lipophilicity | Sulfonyl group increases solubility |
| Pharmacokinetics | Likely higher CNS penetration | Sulfonyl may reduce blood-brain barrier transit |
Implications : The sulfonyl group in the derivative improves aqueous solubility but may limit CNS activity, whereas the target compound’s fluorobenzyl group balances lipophilicity and permeability .
Pyrimidine Derivatives with Piperidine/Pyrrolidine Substitutions
Example : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Acta Cryst., 2013)
| Feature | Target Compound | Piperidine Derivative |
|---|---|---|
| Position 6 | Pyrrolidine | Piperidine |
| Conformation | Five-membered ring (pyrrolidine) | Six-membered ring (piperidine) |
| Flexibility | Higher puckering amplitude | Less puckering due to larger ring |
| Impact | Enhanced adaptability in binding pockets | Reduced strain but lower conformational freedom |
Implications : Pyrrolidine’s smaller ring size may improve binding to rigid receptors compared to piperidine, which adopts fewer puckered conformations .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrimidine core with substituted piperazine and pyrrolidine moieties?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For example:
- Step 1 : Formation of the pyrimidine ring via cyclization reactions using reagents like amidines or thioureas under controlled pH and temperature .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution at the 4-position of the pyrimidine ring. Use of 4-fluorobenzyl chloride as an alkylating agent in polar aprotic solvents (e.g., DMF) at 60–80°C is common .
- Step 3 : Incorporation of the pyrrolidine group at the 6-position via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
- Key Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and inert atmospheres.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons for the 4-fluorophenyl group at δ 7.1–7.3 ppm) .
- HRMS for molecular ion verification (e.g., [M+H]⁺ expected within ±2 ppm error) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between piperazine N-H and pyrimidine) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Lyophilization is advised for long-term storage of aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-type-specific effects .
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
Q. What computational approaches are suitable for predicting binding modes with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the piperazine nitrogen and kinase hinge region .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the ligand-receptor complex .
- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing fluorine) on bioactivity using descriptors like Hammett constants .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance solubility and bioavailability .
- LogP Adjustment : Modify the pyrrolidine substituent with polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to 2.0–2.5, improving aqueous solubility .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fractions and guide structural tweaks .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across studies: How to identify the source?
- Methodological Answer :
- Assay Standardization : Compare buffer conditions (e.g., ATP concentration in kinase assays) and normalization methods (e.g., Z’-factor validation) .
- Batch Variability : Characterize compound purity across batches via LC-MS and adjust activity calculations accordingly .
- Target Polymorphism Screening : Sequence target genes in cell lines to rule out mutation-driven resistance .
Experimental Design Guidelines
Q. What in vitro/in vivo models are appropriate for evaluating neuropharmacological potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
